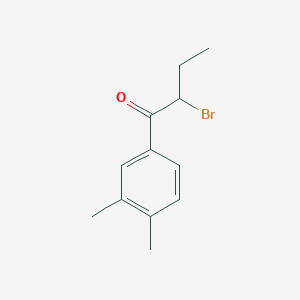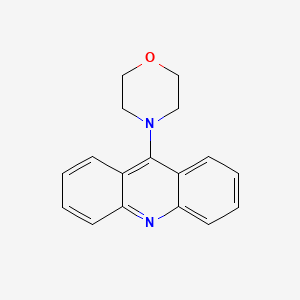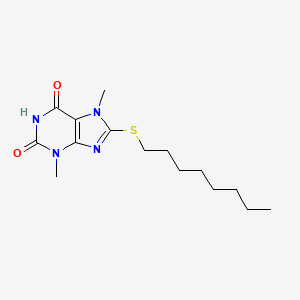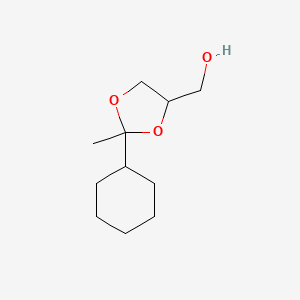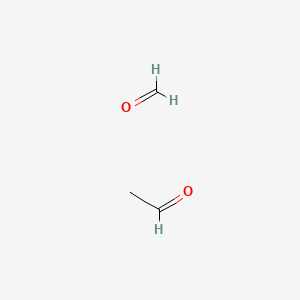![molecular formula C20H34O8 B13764722 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene CAS No. 57721-95-6](/img/structure/B13764722.png)
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C20H34O8 It is a derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by long chains of ethylene glycol units terminated with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene typically involves the reaction of catechol (1,2-dihydroxybenzene) with ethylene glycol derivatives. The process can be summarized as follows:
Starting Material: Catechol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 1,2-bis(2-hydroxyethoxy)benzene.
Etherification: The hydroxyl groups are then etherified using methoxyethanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reaction Vessels: Using large reactors to handle the bulk quantities of reactants.
Continuous Monitoring: Ensuring the reaction conditions such as temperature, pressure, and pH are continuously monitored and controlled.
Purification: The final product is purified using techniques like distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a solvent or reagent in organic synthesis due to its solubility and reactivity.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, surfactants, and as a plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its functional groups. The ethylene glycol chains provide flexibility and solubility, allowing the compound to interact with various biological and chemical systems. The methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1,4-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene: Similar structure but with substitutions at different positions on the benzene ring.
2-[2-(2-methoxyethoxy)ethoxy]acetic acid: Contains similar ethylene glycol chains but with an acetic acid functional group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a bromine atom instead of the benzene ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, providing distinct chemical and physical properties that are advantageous in various applications.
Properties
CAS No. |
57721-95-6 |
|---|---|
Molecular Formula |
C20H34O8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-5-3-4-6-20(19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3 |
InChI Key |
ZIBIRFWJYSIJIK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC=C1OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
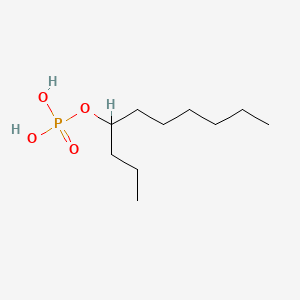
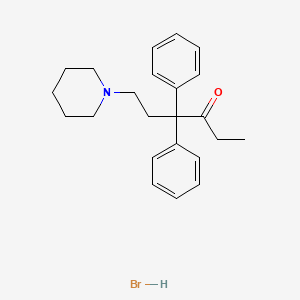
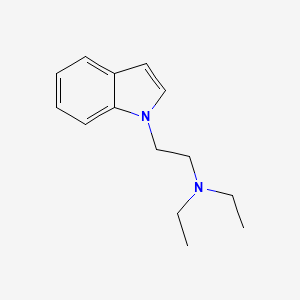
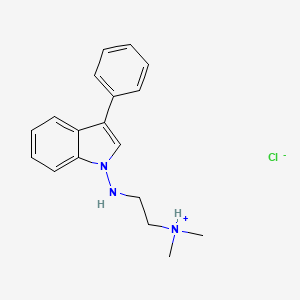
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
